molecular formula C22H14O4 B11606518 3-methoxy-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one

3-methoxy-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11606518
M. Wt: 342.3 g/mol
InChI Key: JSLBYJTUPDLCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of extended flavonoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of methoxy-substituted phenyl compounds and benzo-furan derivatives, followed by cyclization using acidic or basic catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield deoxygenated compounds.

Scientific Research Applications

3-methoxy-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

3-methoxy-10-phenyl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C22H14O4/c1-24-14-7-8-15-16-10-17-19(13-5-3-2-4-6-13)12-25-20(17)11-21(16)26-22(23)18(15)9-14/h2-12H,1H3

InChI Key

JSLBYJTUPDLCBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.